molecular formula C13H15N3O3 B1416495 N-[(3,4-dimethoxyphenyl)methyl]-1H-imidazole-1-carboxamide CAS No. 1087784-46-0

N-[(3,4-dimethoxyphenyl)methyl]-1H-imidazole-1-carboxamide

Cat. No.: B1416495
CAS No.: 1087784-46-0
M. Wt: 261.28 g/mol
InChI Key: KYURVXIVBFPDEK-UHFFFAOYSA-N
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Description

The compound is a derivative of 3,4-dimethoxyphenethylamine , which is an aromatic ether and an alkaloid isolated from the Cactaceae family . It’s an analogue of a tryptophan metabolite .

Scientific Research Applications

Antitumor Activity of Imidazole Derivatives

Imidazole derivatives, including N-[(3,4-dimethoxyphenyl)methyl]-1H-imidazole-1-carboxamide, have shown significant antitumor activity. Research reviews on imidazole derivatives indicate their potential in the development of new antitumor drugs. Various derivatives have been tested in preclinical stages, demonstrating effectiveness against different cancer types due to their unique structural properties and biological activities. These compounds are of interest both for new antitumor drug synthesis and for their broader biological properties (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).

Application in Pediatric Brain Tumors

Temozolomide, an imidazotetrazine class drug, is closely related to imidazole derivatives and has demonstrated good antitumor activity, especially in brain tumors. Its mechanism involves DNA methylation, making it effective across the blood-brain barrier. Despite its limited activity against pediatric brain tumors, the potential for combining temozolomide with other compounds to enhance efficacy in children's clinical trials is significant. This approach underlines the importance of imidazole derivatives in developing treatments for brain tumors (Barone, G., Maurizi, P., Tamburrini, G., & Riccardi, R., 2006).

Chemotherapy Enhancement in Hormone Refractory Prostate Cancer

Imidazole derivatives have also been evaluated in hormone refractory metastatic prostate cancer. Certain derivatives have demonstrated objective responses, offering new avenues for treatment strategies. Research highlights the importance of continuing to explore these derivatives for potential use in combination therapies to improve outcomes in prostate cancer treatment (Murphy, G., 1999).

Novel Drug Development

The structural uniqueness of the imidazole nucleus has made it a target for novel drug development, exploring a wide range of pharmacological properties. Research into imidazole derivatives continues to uncover potential therapeutic applications, including antimicrobial, antiviral, and anticancer effects. The versatility and significance of imidazole compounds in medicinal chemistry highlight their potential for the development of new therapeutic agents (Sharma, A., Kumar, V., Kharb, R., Kumar, S., Sharma, P. C., & Pathak, D., 2016).

Mechanism of Action

Target of Action

, suggesting that it may interact with monoamine oxidase enzymes in the body.

Mode of Action

N-[(3,4-dimethoxyphenyl)methyl]-1H-imidazole-1-carboxamide’s interaction with its targets is not fully understood. As a monoamine oxidase inhibitor, it may prevent the breakdown of monoamines (such as dopamine, norepinephrine, and serotonin) by monoamine oxidase enzymes. This can result in increased levels of these neurotransmitters in the brain, which can affect mood and behavior .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to its inhibition of monoamine oxidase. By preventing the breakdown of monoamines, this compound could potentially affect various pathways involving these neurotransmitters. For example, it might impact the dopaminergic system, which plays a key role in reward, motivation, memory, and motor control .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its potential to increase levels of monoamines in the brain. This could result in a variety of effects, depending on the specific neurotransmitters involved. For instance, increased dopamine levels could potentially lead to enhanced mood or motor control .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances could potentially affect the compound’s stability and how effectively it interacts with its targets .

Biochemical Analysis

Biochemical Properties

N-[(3,4-dimethoxyphenyl)methyl]-1H-imidazole-1-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit bacterial RNA polymerase, which is crucial for the synthesis of RNA in bacteria . This interaction involves binding to the switch region of the enzyme, thereby inhibiting its activity. Additionally, this compound exhibits antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the activity of acetylcholinesterase (AchE) in the brain, leading to changes in behavioral parameters and swimming potential in alevins . This compound also impacts the levels of malondialdehyde (MDA), a marker of oxidative stress, indicating its potential role in modulating oxidative stress responses .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific regions of enzymes, such as the switch region of bacterial RNA polymerase, leading to enzyme inhibition . This binding interaction disrupts the normal function of the enzyme, thereby inhibiting bacterial RNA synthesis. Additionally, this compound may influence gene expression by modulating transcriptional activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound has been associated with sustained inhibition of bacterial RNA polymerase and prolonged antimicrobial effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antimicrobial activity without significant toxicity. At higher doses, it may cause adverse effects such as cytotoxicity. For instance, compound 7b, a derivative of this compound, showed cytotoxicity against LO2 cells with an IC50 value of 18.5 ± 1.89 μM . These findings highlight the importance of determining the optimal dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with bacterial RNA polymerase suggests its involvement in the transcriptional regulation of metabolic genes . Additionally, its impact on oxidative stress markers such as malondialdehyde (MDA) indicates its role in modulating oxidative metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation in different cellular compartments. For example, the compound’s ability to inhibit acetylcholinesterase (AchE) in the brain suggests its distribution to neural tissues . Understanding the transport mechanisms is crucial for optimizing its therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, its interaction with bacterial RNA polymerase suggests its localization to the bacterial nucleoid . Additionally, its effects on oxidative stress markers indicate potential localization to mitochondria or other organelles involved in oxidative metabolism .

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]imidazole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-18-11-4-3-10(7-12(11)19-2)8-15-13(17)16-6-5-14-9-16/h3-7,9H,8H2,1-2H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYURVXIVBFPDEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)N2C=CN=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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